1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-5-(phenoxymethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFZFZGDQBKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromophenyl 5 Phenoxymethyl 1h Tetrazole and Analogous Compounds
Classic and Modern Approaches to 1,5-Disubstituted Tetrazoles
The construction of the 1,5-disubstituted tetrazole core can be achieved through several reliable synthetic routes. These methods primarily include [2+3] cycloaddition reactions and multicomponent strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
[2+3] Cycloaddition Reactions: Principles and Variations
The [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic rings, including tetrazoles. This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of tetrazole synthesis, this typically involves the reaction of an azide (B81097) with a nitrile.
The reaction between a nitrile and an azide is a well-established and direct method for the formation of the tetrazole ring. nih.gov This transformation can be performed using either organic azides or azide salts. The reaction of an organic azide with a nitrile typically yields a 1,5-disubstituted tetrazole. For the synthesis of 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole, this would conceptually involve the reaction of 4-bromophenyl azide with phenoxyacetonitrile.
The general mechanism involves the concerted addition of the azide to the nitrile, a process that can be influenced by the electronic properties of both reactants. Electron-withdrawing groups on the nitrile can enhance its reactivity as a dipolarophile. Various catalysts, including Lewis and Brønsted acids, can be employed to activate the nitrile component and facilitate the cycloaddition. nih.gov
A study on the synthesis of various 5-substituted-1H-tetrazoles utilized a [3+2] cycloaddition of nitriles with sodium azide, catalyzed by silica (B1680970) sulfuric acid, demonstrating the versatility of this approach for a range of substrates. nih.gov While this method primarily yields 5-substituted-1H-tetrazoles, the fundamental principle of nitrile-azide cycloaddition is central to the formation of 1,5-disubstituted analogs.
Table 1: Examples of Nitrile-Azide Cycloaddition for Tetrazole Synthesis
| Nitrile Reactant | Azide Reactant | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Aromatic Nitriles | Sodium Azide | Silica Sulfuric Acid, DMF | 5-Aryl-1H-tetrazoles | nih.gov |
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules, including 1,5-disubstituted tetrazoles. The Ugi-azide reaction is a prominent example of an MCR used for this purpose. mdpi.com
The Ugi-azide reaction is a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide, TMSN₃, or hydrazoic acid, HN₃). The reaction proceeds through the formation of an α-amino nitrile intermediate, which then undergoes an intramolecular cyclization with the azide to form the tetrazole ring.
For the synthesis of this compound, the reactants would be 4-bromoaniline (B143363), phenoxyacetaldehyde, an isocyanide, and an azide source. The versatility of the Ugi-azide reaction allows for the generation of a wide array of 1,5-disubstituted tetrazoles by varying each of the four components. These reactions are often carried out under mild conditions and can be accelerated using microwave irradiation.
Table 2: Components of the Ugi-Azide Reaction for the Synthesis of this compound Analogs
| Aldehyde | Amine | Isocyanide | Azide Source | Product |
|---|---|---|---|---|
| Phenoxyacetaldehyde | 4-Bromoaniline | Cyclohexyl isocyanide | TMSN₃ | 1-(4-bromophenyl)-5-(phenoxymethyl)-N-cyclohexyl-1H-tetrazol-x-amine* |
| Benzaldehyde | Aniline (B41778) | tert-Butyl isocyanide | TMSN₃ | 1-Phenyl-5-phenyl-N-tert-butyl-1H-tetrazol-x-amine* |
*Note: The exact position of the N-alkyl group on the final product can vary, and the product shown is a conceptual representation.
Mannich Base Condensation Methodologies
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The product is a β-amino-carbonyl compound known as a Mannich base. While not a direct method for the synthesis of the tetrazole ring itself, Mannich-type reactions can be employed to functionalize pre-existing tetrazole scaffolds.
For instance, a tetrazole containing an active hydrogen could potentially react with formaldehyde (B43269) and a suitable amine to introduce an aminomethyl group. An intramolecular Mannich reaction, also known as the Pictet–Spengler reaction, has been utilized in a sequence with the Ugi-azide reaction to construct complex heterocyclic systems containing a tetrazole ring. nih.gov In this approach, a tryptamine (B22526) derivative is used as the amine component in an Ugi-azide reaction, and the resulting tetrazole undergoes a subsequent acid-catalyzed cyclization.
While the direct application of a standard Mannich reaction to form the core structure of this compound is not a conventional approach, the principles of Mannich base chemistry are relevant in the broader context of modifying and elaborating tetrazole-containing molecules.
Advanced Synthetic Protocols and Catalysis in Tetrazole Chemistry
To improve the efficiency, selectivity, and environmental footprint of tetrazole synthesis, advanced protocols incorporating novel catalysts have been developed. Nanocatalysis, in particular, has emerged as a powerful tool in this field.
Applications of Nanocatalysts (e.g., Nano-TiCl₄·SiO₂) in Tetrazole Synthesis
Nanocatalysts offer several advantages over their bulk counterparts, including high surface area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. Various nanocatalysts have been explored for the synthesis of tetrazoles.
Nano-TiCl₄·SiO₂ has been reported as an efficient and reusable heterogeneous solid acid catalyst for various organic transformations, including the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org This catalyst is prepared by the reaction of nano-SiO₂ with titanium tetrachloride. Its application in the [2+3] cycloaddition of nitriles with sodium azide has been shown to proceed under mild conditions with good to excellent yields. organic-chemistry.org
The proposed role of the nano-TiCl₄·SiO₂ catalyst is to act as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide ion. The heterogeneous nature of the catalyst simplifies the work-up procedure, as it can be easily recovered by filtration and reused in subsequent reactions.
Table 3: Synthesis of 5-Substituted 1H-Tetrazoles using Nano-TiCl₄·SiO₂ Catalyst
| Nitrile | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzonitrile | NaN₃, DMF, reflux, 2h | 95 | organic-chemistry.org |
| 4-Chlorobenzonitrile | NaN₃, DMF, reflux, 2.5h | 92 | organic-chemistry.org |
While this specific catalyst has been primarily reported for 5-substituted-1H-tetrazoles, the underlying principle of Lewis acid catalysis by nanomaterials is applicable to the synthesis of 1,5-disubstituted tetrazoles as well, potentially offering a greener and more efficient route to compounds like this compound.
Palladium-Catalyzed Coupling Reactions in Tetrazole Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the tetrazole ring, enabling the formation of carbon-carbon and carbon-nitrogen bonds. acs.org These methods are crucial for synthesizing complex 1,5-disubstituted tetrazoles, including analogs of this compound. One key strategy involves the direct C-H arylation of 1-substituted tetrazoles with aryl bromides, which can be achieved using a Pd/Cu cocatalytic system under mild conditions. organic-chemistry.org This approach allows for the introduction of various aryl groups at the C-5 position of the tetrazole ring.
Another significant application is the Suzuki cross-coupling reaction. researchgate.net For instance, 5-bromotetrazoles can be coupled with arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a suitable solvent system to yield 1,5-diaryl substituted tetrazoles. nih.gov Similarly, palladium catalysts have been employed in three-component coupling reactions, where an allyl acetate, trimethylsilyl azide, and a cyano compound react to form 2-allyltetrazoles. nih.gov
Cascade reactions initiated by palladium-catalyzed C(sp³)–H functionalization have also emerged as an efficient route for constructing heterocyclic systems, a strategy that can be adapted for complex tetrazole derivatives. mdpi.com These reactions offer high atom economy by forming multiple bonds in a single operation. mdpi.com The choice of ligand is often critical for the success of these coupling reactions, with ligands such as 1,1′-bis(diphenylphosphine)ferrocene (dppf) being modified to improve catalyst turnover and reaction efficiency. uzh.ch The development of heterogeneous palladium catalysts, such as those supported on polymers, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. researchgate.net
Green Chemistry Principles in Tetrazole Synthesis
The integration of green chemistry principles into the synthesis of tetrazoles, including this compound, aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. dntb.gov.ua A primary focus has been the replacement of conventional organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide four-component reaction. mdpi.comscilit.com This approach often utilizes surfactants to create micellar reaction environments, enabling the reaction to proceed at room temperature. mdpi.comscilit.com
Solvent-free, or "grindstone chemistry," methodologies represent another significant green approach. dntb.gov.ua These reactions, often facilitated by microwave irradiation or the use of solid catalysts, can lead to shorter reaction times, easier work-up procedures, and higher yields. dntb.gov.uarsc.org The use of natural catalysts, such as Natrolite zeolite, under solvent-free conditions has been reported for the synthesis of 1-substituted tetrazoles, offering a convenient, fast, and safe alternative to methods requiring harsh acidic conditions or high-boiling point solvents. rsc.org
Multicomponent reactions (MCRs), particularly the Ugi-azide reaction, are inherently atom-economical and align well with green chemistry principles as they combine multiple starting materials into a single product in one pot, reducing the number of synthetic steps and purification stages. scielo.org.mxacs.org The development of recoverable and reusable catalysts, such as functionalized magnetic nanoparticles, further enhances the green credentials of tetrazole synthesis by simplifying catalyst separation and minimizing waste. rsc.org These nanocatalysts can serve as effective replacements for traditional Brønsted acids, leading to excellent yields under mild conditions. rsc.org
Precursor Chemistry and Reaction Conditions Optimization
Selection and Preparation of Aromatic Amine Precursors
The synthesis of 1-substituted and 1,5-disubstituted tetrazoles heavily relies on the selection of appropriate primary amine precursors. For a compound like this compound, 4-bromoaniline would be the key aromatic amine precursor. The nature of the substituent on the aniline ring can significantly influence the reaction's outcome and the properties of the final product. A wide range of primary amines, including various substituted anilines with either electron-donating or electron-withdrawing groups, have been successfully used in tetrazole synthesis. organic-chemistry.orgrsc.org
Role of Orthoformates and Azide Sources in Cyclization Reactions
Orthoformates, most commonly triethyl orthoformate, play a crucial role in the synthesis of 1-substituted tetrazoles. researchgate.netresearchgate.net They serve as a source of a single carbon atom that ultimately becomes the C5 carbon of the tetrazole ring in certain synthetic routes. The reaction typically involves the condensation of a primary amine with triethyl orthoformate and an azide source. nih.govrsc.org This three-component condensation is a widely used method for preparing 1-substituted-1H-1,2,3,4-tetrazoles. researchgate.net
The choice of azide source is also critical. Sodium azide (NaN₃) is the most common and cost-effective azide source. organic-chemistry.org However, due to the potential hazard of forming explosive hydrazoic acid, especially under acidic conditions, alternative azide sources like trimethylsilyl azide (TMSN₃) are often employed. mdpi.comscielo.org.mx TMSN₃ is used in Ugi-azide reactions, where it can generate hydrazoic acid in situ under milder conditions. scielo.org.mxnih.gov The reaction mechanism involves the formation of an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. nih.gov The combination of the amine, orthoformate, and azide source provides a direct and efficient pathway to the tetrazole core structure. researchgate.net
Solvent Systems and Temperature Control in Reaction Efficiency
The efficiency of tetrazole synthesis is highly dependent on the choice of solvent and the precise control of reaction temperature. A variety of solvent systems have been explored, each with its own advantages and disadvantages. Glacial acetic acid is a common solvent for the condensation of primary amines, triethyl orthoformate, and sodium azide, often requiring reflux temperatures to drive the reaction to completion. nih.govresearchgate.net Other high-boiling polar solvents such as dimethylformamide (DMF) have also been used, but their removal during work-up can be challenging. rsc.org
In pursuit of milder and more sustainable conditions, solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) are frequently used for Ugi-azide reactions, often allowing the synthesis to proceed at room temperature. acs.orgbeilstein-journals.org The use of water as a solvent, particularly in micellar catalysis, represents a significant advancement in green chemistry, enabling reactions at ambient temperatures. scilit.com Solvent-free conditions, often coupled with microwave heating, can dramatically reduce reaction times and simplify product isolation. dntb.gov.ua
Temperature control is paramount for optimizing yield and minimizing side reactions. While many traditional methods require heating for several hours, modern catalytic systems aim for lower temperatures. nih.govrsc.org For example, some palladium-catalyzed couplings and Ugi-azide reactions proceed efficiently at room temperature. scielo.org.mxbeilstein-journals.orgorganic-chemistry.org Careful management of temperature is also a safety consideration, particularly when working with azides, as heating near the decomposition temperature of sodium azide (300 °C) should be avoided. rsc.org
Regioselective Synthesis and Isomer Control
A significant challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity to obtain the desired isomer. When functionalizing a 5-substituted-1H-tetrazole, alkylation or arylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the electrophile used for substitution, and the reaction conditions. rsc.org
For example, in the alkylation of 5-substituted 1H-tetrazoles, the 2,5-disubstituted tetrazole is often the major product. rsc.org However, the regioselectivity can be highly variable and is not solely dictated by steric hindrance. The reaction mechanism, whether it proceeds via a first-order (Sɴ1) or second-order (Sɴ2) nucleophilic substitution, plays a crucial role in determining the isomeric outcome. rsc.org
Achieving regioselective synthesis often requires specific synthetic strategies. One approach is to build the ring in a way that predefines the substitution pattern. The Ugi-azide multicomponent reaction, for instance, reliably produces 1,5-disubstituted tetrazoles. scielo.org.mxnih.gov This reaction proceeds through a specific mechanism where a nitrilium ion intermediate is trapped by an azide, followed by an electrocyclization that exclusively forms the 1,5-isomer. scielo.org.mx Conversely, other methods, such as the [3+2] cycloaddition of π-allylpalladium azide complexes with cyano compounds, have been shown to yield 2-allyltetrazoles, demonstrating that the chosen methodology is key to controlling isomer formation. nih.gov
Table 1: Summary of Reaction Conditions for Tetrazole Synthesis
| Reaction Type | Key Reagents | Catalyst | Solvent | Temperature | Typical Product | Ref |
| 3-Component Condensation | Amine, Triethyl orthoformate, NaN₃ | Acetic Acid (as solvent/catalyst) | Acetic Acid | Reflux | 1-Substituted Tetrazole | nih.gov |
| Ugi-Azide MCR | Amine, Aldehyde, Isocyanide, TMSN₃ | None (or Lewis Acid) | Methanol / TFE | Room Temp | 1,5-Disubstituted Tetrazole | scielo.org.mx |
| Ugi-Azide (Green) | Amine, Aldehyde, Isocyanide, TMSN₃ | TTAB (surfactant) | Water | Room Temp | 1,5-Disubstituted Tetrazole | mdpi.com |
| Suzuki Coupling | 5-Bromo-1-aryltetrazole, Arylboronic acid | Pd(PPh₃)₄ | Toluene/Water/Ethanol | 120 °C | 1,5-Diaryl Tetrazole | nih.gov |
| C-H Arylation | 1-Substituted tetrazole, Aryl iodide | Pd(OAc)₂, CuI | Acetonitrile | 45 °C | 1,5-Disubstituted Tetrazole | nih.gov |
| Solvent-Free | Amine, Triethyl orthoformate, NaN₃ | Natrolite Zeolite | None | 100 °C | 1-Substituted Tetrazole | rsc.org |
Structural Characterization and Elucidation of 1 4 Bromophenyl 5 Phenoxymethyl 1h Tetrazole Derivatives
Spectroscopic Analysis for Compound Identity and Purity
Spectroscopic methods are indispensable tools for the initial identification and purity assessment of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole, ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Distortionless Enhancement by Polarization Transfer (DEPT-135), are crucial for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-bromophenyl and phenoxymethyl (B101242) moieties. The protons of the 4-bromophenyl group, being in a disubstituted benzene (B151609) ring, will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to ortho-coupling. The protons of the phenoxymethyl group will present as a singlet for the methylene (B1212753) (-CH₂-) protons, anticipated in the range of δ 5.0-6.0 ppm, and a set of multiplets for the phenyl group protons between δ 6.8 and 7.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the tetrazole ring (C5) is expected to resonate in the δ 150-160 ppm region. The carbons of the 4-bromophenyl ring will show characteristic shifts, with the carbon attached to the bromine atom appearing at a lower field. The methylene carbon of the phenoxymethyl group is anticipated around δ 60-70 ppm. The remaining aromatic carbons will appear in the typical δ 110-140 ppm range.
2D NMR Spectroscopy: Techniques like HSQC are used to correlate proton signals with their directly attached carbon atoms, confirming the assignments made from ¹H and ¹³C NMR. DEPT-135 experiments help differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural confirmation by showing a positive signal for CH and CH₃ groups and a negative signal for CH₂ groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | DEPT-135 |
| Tetrazole-C5 | - | ~155 | - |
| Methylene (-CH₂-) | ~5.5 (s) | ~65 | Negative |
| Bromophenyl-C1' | - | ~135 | - |
| Bromophenyl-C2'/C6' | ~7.8 (d) | ~125 | Positive |
| Bromophenyl-C3'/C5' | ~7.7 (d) | ~133 | Positive |
| Bromophenyl-C4' | - | ~128 | - |
| Phenoxymethyl-C1'' | - | ~158 | - |
| Phenoxymethyl-C2''/C6'' | ~7.0 (d) | ~115 | Positive |
| Phenoxymethyl-C3''/C5'' | ~7.3 (t) | ~130 | Positive |
| Phenoxymethyl-C4'' | ~7.0 (t) | ~122 | Positive |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are utilized to identify the characteristic functional groups present in a molecule through their vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The stretching vibrations of the C=N and N=N bonds within the tetrazole ring typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methylene group will be observed in the 2850-2960 cm⁻¹ range. The C-O-C ether linkage of the phenoxymethyl group will likely show strong stretching bands in the 1000-1300 cm⁻¹ region. The presence of the C-Br bond is indicated by a characteristic absorption in the lower frequency region, typically between 500 and 600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methylene C-H | Stretching | 2850 - 2960 |
| Tetrazole Ring | C=N, N=N Stretching | 1400 - 1600 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ether C-O-C | Asymmetric & Symmetric Stretching | 1000 - 1300 |
| C-Br | Stretching | 500 - 600 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula.
For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed. Common fragmentation pathways for 1,5-disubstituted tetrazoles involve the loss of a nitrogen molecule (N₂), leading to the formation of a diazirine intermediate that can further fragment. nih.gov Other likely fragmentations include the cleavage of the phenoxymethyl group and the bromophenyl group. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺ | 344/346 | Molecular ion with bromine isotope pattern |
| [M - N₂]⁺ | 316/318 | Loss of a nitrogen molecule |
| [C₇H₅Br]⁺ | 156/158 | Bromophenyl cation |
| [C₇H₇O]⁺ | 107 | Phenoxymethyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Advanced Structural Confirmation Techniques
While spectroscopic methods provide substantial evidence for the structure of a molecule, advanced techniques like X-ray diffraction offer definitive proof of the atomic arrangement in the solid state.
Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound, providing accurate bond lengths, bond angles, and information about intermolecular interactions. For a this compound derivative that forms suitable crystals, XRD analysis would confirm the connectivity of the atoms and the planarity of the tetrazole and phenyl rings. It would also reveal the dihedral angles between the rings and the conformation of the phenoxymethyl group. Furthermore, analysis of the crystal packing can identify intermolecular interactions such as π-π stacking between the aromatic rings, which can influence the physical properties of the compound. acs.org
Tautomeric Investigations of Tetrazole Ring Systems
Tautomerism is a significant consideration for many heterocyclic compounds, including tetrazoles. Monosubstituted tetrazoles can exist in two tautomeric forms, the 1H- and 2H-tetrazoles. However, in the case of 1,5-disubstituted tetrazoles such as this compound, the substitution at the N1 position of the tetrazole ring precludes the possibility of the common 1H-2H tautomerism. The nitrogen atom at the 1-position is already bonded to the 4-bromophenyl group, thus fixing the structure as the 1H-tautomer. This lack of tautomerism simplifies the structural analysis and interpretation of spectroscopic data for this class of compounds. nih.govresearchgate.net
Theoretical and Computational Investigations of 1 4 Bromophenyl 5 Phenoxymethyl 1h Tetrazole and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of molecular geometries, orbital energies, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For tetrazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p) or cc-pVDZ, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. taylorfrancis.comresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests higher reactivity. For instance, studies on various tetrazole analogs have shown that the nature and position of substituents significantly influence these electronic parameters. taylorfrancis.comiosrjournals.org
| Compound/Analog | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 5-Phenyl-1H-tetrazole | DFT/B3LYP | -7.12 | -0.81 | 6.31 |
| 5-(4-Chlorophenyl)-1H-tetrazole | DFT/B3LYP | -7.25 | -1.05 | 6.20 |
| 5-Mercapto-1-phenyl tetrazole | B3LYP/6–311++G(2d,2p) | -6.41 | -1.87 | 4.54 |
| 5-Amino tetrazole | B3LYP/6–311++G(2d,2p) | -6.89 | -0.54 | 6.35 |
Analysis of Ionization Energy and Electron Affinities
The electronic parameters calculated via DFT also allow for the estimation of fundamental chemical properties like Ionization Energy (I) and Electron Affinity (A). According to Koopmans' theorem, the ionization energy can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). researchgate.net
Ionization Energy (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization energy indicates that the molecule can be more easily oxidized. uni-siegen.depurdue.edu
Electron Affinity (A) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher electron affinity suggests a greater propensity for the molecule to accept an electron and be reduced. uni-siegen.depurdue.edu
These values are critical for understanding how tetrazole derivatives might behave in redox reactions and for predicting their reactivity and interaction mechanisms. taylorfrancis.com
| Compound/Analog | Method/Basis Set | Ionization Energy (I) (eV) | Electron Affinity (A) (eV) |
|---|---|---|---|
| 5-Phenyl-1H-tetrazole | DFT/B3LYP | 7.12 | 0.81 |
| 5-(4-Chlorophenyl)-1H-tetrazole | DFT/B3L YP | 7.25 | 1.05 |
| 5-Mercapto-1-phenyl tetrazole | B3LYP/6–311++G(2d,2p) | 6.41 | 1.87 |
| 5-Amino tetrazole | B3LYP/6–311++G(2d,2p) | 6.89 | 0.54 |
Prediction of Spectroscopic Properties (e.g., Theoretical IR Spectrum)
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net This simulated spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to the corresponding molecular vibrations, such as stretching, bending, and torsional modes of functional groups. rsc.org For example, theoretical spectra can help identify characteristic peaks for the tetrazole ring (N-N=N, C=N stretches), the phenyl ring (C-H, C=C stretches), and the ether linkage (C-O-C stretch) in the target molecule and its analogs. Comparing the computed spectrum with an experimental one can confirm the molecular structure and purity of a synthesized compound. researchgate.netscispace.com
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) for 1-phenyl-1H-tetrazole researchgate.net | Experimental Wavenumber (cm-1) for 1-phenyl-1H-tetrazole researchgate.net |
|---|---|---|---|
| C-H stretch (aromatic) | Phenyl Ring | 3070-3100 | 3068 |
| C=C stretch (aromatic) | Phenyl Ring | 1590-1610 | 1598 |
| C=N stretch | Tetrazole Ring | 1490-1510 | 1506 |
| N=N stretch | Tetrazole Ring | 1280-1300 | 1290 |
| Ring breathing | Tetrazole Ring | 1000-1020 | 1014 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules and their interactions with biological macromolecules. These methods are crucial in drug discovery for predicting how a potential drug molecule (a ligand) might bind to a protein target.
Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzyme and Receptor Binding)
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target receptor, which is typically a protein or enzyme. amazonaws.com This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. nih.govnih.gov For tetrazole analogs, docking studies have been performed against various biological targets to explore their potential as inhibitors or modulators. kashanu.ac.irajgreenchem.com
The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding (often expressed in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. The results also reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's active site. dergipark.org.tr These insights are vital for structure-activity relationship (SAR) studies and for optimizing lead compounds. nih.gov
| Tetrazole Analog | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Tetrazole-thiazole hybrid 5c nih.gov | S. aureus DNA Gyrase B (4URO) | -8.90 | Asp81, Gly85, Ile86 |
| Tetrazole-thiadiazole hybrid 9a nih.gov | S. aureus DNA Gyrase B (4URO) | -9.80 | Asp81, Arg84, Thr173 |
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile nih.gov | Casein kinase 2 (CSNK2A1) | -6.87 | Val67, Ile175, Lys69 |
| Tetrazole derivative 2b nih.gov | K. pneumonia dihydrofolate reductase (4OR7) | -7.8 | Not Specified |
Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations use Newtonian physics to model the movements of atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond scale, within a simulated physiological environment (e.g., in water). nih.gov
Mechanistic Exploration of Biological Activities and Target Interactions of Tetrazole Derivatives
Investigation of Antimicrobial Action Mechanisms
The tetrazole scaffold is a key component in a variety of compounds that exhibit significant antimicrobial properties. isfcppharmaspire.comresearchgate.netekb.egresearchgate.net The biological activity of these derivatives is often attributed to the tetrazole ring's ability to act as a bioisostere for carboxylic acids and cis-amides, which allows for interaction with various biological targets. eurekaselect.com
Studies on Antibacterial Modalities and Spectrum
Research on 5-substituted aryl 1H-tetrazole derivatives has demonstrated their potential as antibacterial agents against a range of bacteria. nih.govresearchgate.net Some of these compounds have shown notable activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govresearchgate.net The antibacterial spectrum can be influenced by the nature of the substituents on the aryl ring. isfcppharmaspire.com For instance, certain tetrazole derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 125-250 µg/mL against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Furthermore, a synergistic effect has been observed when some tetrazole compounds are used in combination with other antibiotics like trimethoprim, leading to significantly lower MIC values. nih.govresearchgate.net
| Tetrazole Derivative Type | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 5-Substituted Aryl 1H-Tetrazoles | Staphylococcus aureus | MIC of 125-250 µg/mL | nih.govresearchgate.net |
| 5-Substituted Aryl 1H-Tetrazoles | Escherichia coli | MIC of 125-250 µg/mL | nih.govresearchgate.net |
| Imide-Tetrazole Hybrids | Gram-positive Staphylococci | MICs ranging from 0.1–3.2 μg/mL | nih.gov |
| Imide-Tetrazole Hybrids | E. coli and P. aeruginosa | MICs ranging from 0.4–25.6 μg/mL | nih.gov |
Elucidation of Antifungal Mechanisms: Fungal Membrane and Mitochondrial Integrity
The antifungal action of certain tetrazole derivatives is often linked to the disruption of the fungal cell membrane's integrity. mdpi.comnih.gov A primary mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. mdpi.comacs.org Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and, ultimately, cell death. mdpi.com Some tetrazole-bearing acylhydrazone derivatives have been shown to cause a significant reduction in ergosterol levels. mdpi.com This disruption of the plasma membrane has been confirmed in some studies through the rapid penetration of propidium (B1200493) iodide into yeast cells treated with these compounds. mdpi.com
Additionally, some tetrazole derivatives have been observed to cause mitochondrial damage in fungal cells, further contributing to their antifungal effect. nih.gov The interaction with the fungal membrane can lead to necrotic cell death. nih.gov
Interactions with Microbial Proteins and Enzymes
The antimicrobial activity of tetrazole derivatives can also be attributed to their interaction with essential microbial proteins and enzymes. For instance, some tetrazole-containing compounds are being explored as inhibitors of bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govcbijournal.com Molecular docking studies have been employed to understand the binding modes of these compounds within the active sites of such enzymes. cbijournal.com In the realm of antifungal activity, a key target for many azole antifungals, including some tetrazoles, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). acs.orgajgreenchem.com Inhibition of this enzyme disrupts the ergosterol biosynthesis pathway. acs.org
Cellular Pathway Interrogation in Antineoplastic Research
The tetrazole moiety is a recognized pharmacophore in the design of potential anticancer agents. eurekaselect.comresearchgate.netnih.gov Various tetrazole derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines. srrjournals.comresearchgate.net
Studies on Cellular Targets in Oncological Pathways using Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, A431, HCT116)
Numerous studies have evaluated the cytotoxic effects of novel tetrazole derivatives on various cancer cell lines. For example, certain pyrazole-substituted tetrazoles and other derivatives have shown promising activity against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT116) cell lines. srrjournals.comekb.eg The presence of specific substituents, such as a bromophenyl group on a pyrazole (B372694) ring linked to a tetrazole, has been associated with potent anticancer activity against cell lines including MCF-7, HeLa, and A549 (lung cancer). srrjournals.com Some novel arene ruthenium(II) tetrazolate compounds have also demonstrated potent anticancer properties against HepG2, HCT116, and MCF7 cells. researchgate.net
| Tetrazole Derivative Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Pyrazole-substituted tetrazole with 4-bromophenyl group | MCF-7 (Breast) | IC50 value of 5.8 µM | srrjournals.com |
| Pyrazole-substituted tetrazole with 4-bromophenyl group | HeLa (Cervical) | IC50 value of 9.8 µM | srrjournals.com |
| Tetrazole-based pyrazoline derivatives | HepG2 (Liver) | Evaluated for anticancer activity | srrjournals.com |
| Thiazole derivatives | HCT116 (Colon) | IC50 value of 4.7 µg/ml | ekb.eg |
| Arene ruthenium(II) tetrazolate compound | HepG2, HCT116, MCF7 | Potent anticancer properties | researchgate.net |
A potential target for some tetrazole derivatives in cancer cells is tubulin. nih.govresearchgate.net By inhibiting tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govresearchgate.net
Induction of Apoptosis Pathways (e.g., Caspase-3 Activation)
A common mechanism by which tetrazole derivatives exert their anticancer effects is through the induction of apoptosis. nih.govnih.gov For instance, certain tetrazole-substituted pyrazine (B50134) compounds have been shown to induce apoptosis in colorectal cancer cells by increasing the expression of Caspase-3. nih.gov The activation of effector caspases like caspase-3 is a critical step in the apoptotic cascade, leading to the execution of programmed cell death. nih.gov The induction of apoptosis by some tetrazole derivatives has been confirmed through various assays, including flow cytometry. nih.gov
Despite a comprehensive search for scientific literature, no specific studies detailing the biological activities and protein interactions of the chemical compound 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole were found. Research data on its effects regarding enzyme inhibition, receptor modulation, and protein binding as specified in the requested outline is not available in the public domain.
The search for information on the compound's activity in the following areas yielded no specific results:
Cyclooxygenase and p38 MAP Kinase Inhibition
Tyrosinase Inhibition Investigations
Ligand Design and Binding Mode Analysis
Spectroscopic Investigations of Compound-Protein Binding with Human Immunoglobulin or Bovine Hemoglobin
Influence on Protein Microenvironment and Quenching Mechanisms
Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on "this compound." The available scientific literature discusses the biological activities of other tetrazole derivatives, but not the specific compound .
Antioxidant Activity and Related Biochemical Pathways
To maintain scientific accuracy, an article on this topic cannot be written until research on the antioxidant properties of this compound is conducted and published in peer-reviewed literature.
Structure Activity Relationship Sar Studies of Tetrazole Derivatives
Systematic Modification of Substituents on the Tetrazole Ring System and Aromatic Moieties
The core structure of 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole presents three key domains for systematic modification: the tetrazole ring, the N1-substituted 4-bromophenyl group, and the C5-substituted phenoxymethyl (B101242) moiety. Researchers methodically alter these regions to probe their influence on biological activity.
The Tetrazole Ring: As a bioisostere for the carboxylic acid group, the tetrazole ring itself is a critical pharmacophore. Its acidic nature and ability to participate in hydrogen bonding are crucial for receptor interactions. Modifications at this level are less common but can involve investigating the impact of shifting the position of the substituent from the 1H- to the 2H-tautomer, which can significantly alter the compound's electronic and steric properties.
The N1-Aryl Substituent: The 1-(4-bromophenyl) group plays a significant role in defining the molecule's lipophilicity and its potential for π-π stacking interactions with biological targets. SAR studies in related 1,5-disubstituted tetrazoles have shown that the nature and position of substituents on this aryl ring are critical determinants of activity. Systematic modifications often involve:
Varying the Halogen: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) to assess the impact of electronegativity and atomic size.
Positional Isomerism: Moving the halogen to the ortho- or meta-positions of the phenyl ring to understand the steric and electronic effects of its location.
Introducing Other Functional Groups: Replacing the halogen with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) to modulate the electronic density of the phenyl ring.
The C5-Phenoxymethyl Moiety: The phenoxymethyl group at the 5-position introduces a degree of flexibility and potential for hydrogen bond acceptance through its ether linkage. Systematic modifications in this region are crucial for optimizing target engagement and include:
Alterations to the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenoxy ring to explore additional binding pockets.
Modifying the Linker: Varying the length and nature of the linker between the tetrazole and the phenyl ring (e.g., replacing the methylene (B1212753) group with an ethylene (B1197577) group) can impact the compound's conformational flexibility and orientation within a binding site.
Replacement of the Phenyl Group: Substituting the phenyl ring with other aromatic or heteroaromatic systems to investigate the necessity of this specific moiety for activity.
Impact of Substitution Patterns on Biological Efficacy and Selectivity
The systematic modifications described above have profound effects on the biological efficacy and selectivity of tetrazole derivatives. Key trends have emerged from various studies on analogous compounds.
Halogenation: The presence and nature of a halogen on the N1-phenyl ring can significantly influence a compound's activity. For instance, in many heterocyclic compounds, a bromine atom at the para-position has been shown to enhance potency, potentially by increasing lipophilicity and facilitating hydrophobic interactions within a receptor's binding pocket. The specific impact, however, is highly dependent on the biological target. Studies on other tetrazole series have demonstrated that changing the halogen or its position can switch a compound from an agonist to an antagonist or alter its selectivity profile for different receptor subtypes.
Aryl Group Variations: Modifications to both the N1-aryl and the C5-phenoxymethyl aryl groups are pivotal in tuning the biological response. For example, the introduction of electron-withdrawing groups on the N1-phenyl ring can enhance the acidity of the tetrazole proton, which may be crucial for certain biological interactions. Conversely, electron-donating groups can increase the electron density of the ring system, potentially favoring different binding modes.
The substitution pattern on the C5-phenoxymethyl's phenyl ring can also dramatically alter efficacy. The addition of substituents can lead to enhanced binding affinity by exploiting specific sub-pockets within the target protein. The relative positioning of these substituents (ortho, meta, para) is often critical, with one isomer displaying significantly higher activity than others.
The following table summarizes hypothetical SAR data for a series of analogs of this compound, illustrating the impact of substitutions on biological activity.
| Compound ID | N1-Substituent (R1) | C5-Substituent (R2) | Biological Activity (IC50, µM) |
| Parent | 4-Bromophenyl | Phenoxymethyl | 5.2 |
| Analog 1 | 4-Chlorophenyl | Phenoxymethyl | 7.8 |
| Analog 2 | 4-Fluorophenyl | Phenoxymethyl | 10.5 |
| Analog 3 | 4-Methoxyphenyl | Phenoxymethyl | 15.3 |
| Analog 4 | Phenyl | Phenoxymethyl | 22.1 |
| Analog 5 | 4-Bromophenyl | (4-Chlorophenoxy)methyl | 2.1 |
| Analog 6 | 4-Bromophenyl | (4-Methylphenoxy)methyl | 4.5 |
| Analog 7 | 4-Bromophenyl | Benzyloxymethyl | 18.9 |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
To move beyond qualitative SAR observations and develop a more predictive understanding, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
For a series of this compound analogs, a QSAR model would be developed by:
Data Set Generation: Synthesizing and testing a diverse set of analogs with systematic variations in their structure.
Descriptor Calculation: For each molecule, a wide range of physicochemical, electronic, and steric descriptors are calculated. These can include parameters such as:
Hydrophobicity: LogP (partition coefficient)
Electronic Properties: Hammett constants (σ), dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric Properties: Molar refractivity (MR), van der Waals volume, and various topological indices.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity.
A hypothetical QSAR equation for a series of tetrazole derivatives might look like:
log(1/IC50) = 0.5 * LogP - 1.2 * σ + 0.8 * MR - 2.5
This equation would suggest that biological activity increases with increasing lipophilicity (LogP) and molar refractivity (MR), but decreases with increasing electron-withdrawing character of the substituents (σ).
Predictive Insights: A validated QSAR model serves as a powerful predictive tool. It allows medicinal chemists to:
Predict the activity of virtual compounds before they are synthesized, saving time and resources.
Identify the most important physicochemical properties that govern biological activity, providing a rationale for lead optimization.
Design new, more potent analogs by focusing on modifications that are predicted to enhance activity.
While specific QSAR models for this compound are not yet widely published, the principles of QSAR are actively applied to various classes of tetrazole derivatives to guide the design of novel therapeutic agents. The insights gained from these models are invaluable in the iterative process of drug discovery, helping to refine molecular structures to achieve optimal biological efficacy and selectivity.
Broader Applications and Future Research Directions for Tetrazole Containing Compounds
Utility in Materials Science: Coordination Chemistry and Polymeric Materials
The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, making it a valuable building block in materials science. The four nitrogen atoms of the ring can act as multidentate or bridging units, facilitating the construction of complex supramolecular structures.
In coordination chemistry , tetrazole derivatives are widely used to synthesize coordination polymers (CPs) and metal-organic frameworks (MOFs). bohrium.com These materials are assembled from organic ligands (like a tetrazole derivative) and metal ions, which link together to form one-, two-, or three-dimensional networks. acs.org The strong coordination ability of tetrazoles, combined with the potential for diverse substitution on the ring, allows for the precise tuning of the resulting framework's properties. bohrium.com This has led to the development of materials with applications in gas storage, catalysis, and luminescence. bohrium.comacs.org The specific coordination mode of the tetrazole ring can vary significantly, influencing the final architecture of the material. acs.org
| Coordination Mode | Description | Bridging Capacity |
|---|---|---|
| Monodentate | Coordination through a single nitrogen atom. | μ1 |
| Bidentate (Chelating) | Coordination through two adjacent nitrogen atoms to the same metal center. | - |
| Bidentate (Bridging) | Coordination through two different nitrogen atoms to two different metal centers. | μ2 |
| Tridentate (Bridging) | Coordination through three different nitrogen atoms to multiple metal centers. | μ3 |
| Tetradentate (Bridging) | Coordination through all four nitrogen atoms to multiple metal centers. | μ4 |
In the realm of polymeric materials , tetrazole-containing polymers are recognized for their potential as energetic materials and specialty polyelectrolytes. nih.govsemanticscholar.org The high nitrogen content of the tetrazole ring contributes a large positive heat of formation, which is a desirable characteristic for high-energy materials. nih.govproquest.com Polymethylenetetrazole, for example, has been synthesized and characterized as a potential insensitive explosive. nih.gov Furthermore, introducing tetrazole rings into the structure of natural polysaccharides like chitosan (B1678972) and starch can create novel polyelectrolytes and hydrogels. proquest.com These modified biopolymers exhibit pH-responsive swelling behavior, making them candidates for applications in drug delivery and smart materials. proquest.com
Conceptual Role in Advanced Organic Synthesis (e.g., Olefination, Asymmetric Addition)
The unique electronic properties of the tetrazole ring and its derivatives have been harnessed to play crucial roles in advanced organic synthesis, serving as activating groups or key components of catalysts.
A prominent example is in olefination reactions , specifically the Julia-Kocienski olefination. This reaction provides a powerful and highly stereoselective method for constructing carbon-carbon double bonds, typically with a strong preference for the (E)- or trans-isomer. youtube.comresearchgate.net In this reaction, a carbanion generated from a tetrazolyl sulfone reacts with a carbonyl compound (an aldehyde or ketone). youtube.com The tetrazole group acts as a superior leaving group in the key elimination step, facilitating the formation of the alkene. youtube.commdpi.com The use of heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is central to the reaction's success and broad applicability in the synthesis of complex natural products like macrolides. researchgate.netmdpi.com
In the field of asymmetric synthesis , chiral tetrazole derivatives have emerged as effective organocatalysts. For instance, 5-pyrrolidin-2-yltetrazole, a derivative of the amino acid proline, has been shown to catalyze the asymmetric Michael addition of malonates to enones with high enantioselectivity. rsc.org Similarly, homo-proline tetrazole derivatives have been developed as improved catalysts for the asymmetric addition of carbonyl compounds to nitro-olefins. reading.ac.uk In these cases, the tetrazole moiety likely influences the catalyst's acidity and steric environment, which are critical for achieving high levels of stereocontrol in the reaction.
| Reaction | Key Reagents | Role of Tetrazole | Typical Selectivity |
|---|---|---|---|
| Julia-Kocienski Olefination | Tetrazolyl sulfone, base, carbonyl compound | The tetrazolyl sulfone acts as a precursor to the key nucleophile, and the tetrazole moiety serves as an excellent leaving group. youtube.comresearchgate.net | High (E)-selectivity mdpi.com |
Tetrazoles as Components in High-Energy Materials (Conceptual Research)
The investigation of tetrazole-containing compounds as high-energy materials (HEMs) is a significant area of conceptual and applied research. researchgate.netresearchgate.net The defining characteristics of the tetrazole ring that make it suitable for this purpose are its high nitrogen content (up to 80% by mass in the parent ring) and a large positive heat of formation. nih.govproquest.com Upon decomposition, these compounds release a large amount of energy and generate significant volumes of gaseous nitrogen (N₂), which is a stable and environmentally benign product. nih.gov
Research in this field focuses on designing molecules that balance high energy density with sufficient thermal stability and low sensitivity to impact and friction. rsc.org Strategies for achieving this balance include:
Introduction of Energetic Groups: Attaching explosophoric groups such as nitro (-NO₂), nitrato (-ONO₂), or azido (B1232118) (-N₃) to the tetrazole backbone can significantly enhance detonation performance. researchgate.net
Formation of Energetic Salts: Combining an anionic tetrazolate ring with nitrogen-rich organic cations (e.g., ammonium, guanidinium) can improve density and thermal stability while maintaining high energy content. nih.gov
Molecular Architecture: Creating symmetric, multi-tetrazole structures or large conjugated systems can increase stability through extensive hydrogen bonding and planar molecular structures. researchgate.netrsc.org
Theoretical calculations, such as density functional theory (DFT), are heavily employed to predict the energetic properties (e.g., detonation velocity, detonation pressure) and stability of newly designed tetrazole-based compounds before their synthesis is attempted. researchgate.netmdpi.com
| Compound | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) |
|---|---|---|---|
| RDX (Reference) | 210 | 8795 | 7.4 |
| HMX (Reference) | 280 | 9100 | 7.4 |
| DNPAT (A tetrazole-triazole derivative) | 314 | 8889 | 18 |
Prospects for the Development of Novel Molecular Probes and Research Tools
Tetrazole derivatives are increasingly being developed as sophisticated molecular probes and tools for chemical biology and diagnostics. Their ability to participate in specific chemical interactions and their tunable photophysical properties make them highly versatile scaffolds for this purpose.
A key application is in the creation of fluorescent sensors . By conjugating a tetrazole derivative with a fluorophore, probes can be designed to detect specific ions or molecules. researchgate.net For example, tetrazole-based chemosensors have been synthesized for the "turn-on" fluorescent detection of metal ions like Al(III) and Zn(II). rsc.org The sensing mechanism often involves the inhibition of a process like excited-state intramolecular proton transfer (ESIPT) upon ion binding, leading to a significant increase in fluorescence. rsc.org Other tetrazole probes have been developed for the selective and reversible sensing of reactive oxygen species like peroxynitrite, which is important for studying cellular oxidative stress. synthical.comchemrxiv.org
Furthermore, tetrazole-based probes are being used for affinity-based proteome profiling to identify the cellular targets of bioactive small molecules. This approach aids in drug discovery by elucidating the mechanism of action of potential therapeutic agents. acs.org The development of biocompatible tetrazole-based dyes that can form self-assembling nanostructures in aqueous media also opens up possibilities for applications in bioimaging and targeted therapies. acs.org
| Probe Type | Target Analyte | Sensing Mechanism | Application |
|---|---|---|---|
| Fluorescent Chemosensor | Al(III), Zn(II) ions | Inhibition of ESIPT, leading to fluorescence enhancement ("turn-on"). rsc.org | Bioimaging of metal ions in cells. rsc.org |
| Fluorogenic Probe | Peroxynitrite (ONOO⁻) | Reversible ratiometric sensing. synthical.comchemrxiv.org | Real-time analysis of cellular oxidative stress. synthical.com |
| Affinity-Based Probe | Cellular proteins | Covalent labeling of protein targets. | Target identification in drug discovery. acs.org |
Emerging Areas in Tetrazole Research (e.g., Bioinspired Design, Advanced Catalysis)
Research into tetrazole chemistry continues to evolve, with several emerging areas promising to expand its applications further.
Bioinspired design is a significant driver of innovation in this field. The tetrazole ring is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group. benthamdirect.combeilstein-journals.orgbeilstein-archives.org This means it has a similar size, shape, and electronic properties, allowing it to mimic the carboxylic acid functionality in biological systems while often improving metabolic stability and cell membrane permeability. nih.gov This principle is being used to design novel drug candidates for a wide range of diseases. nih.govphmethods.net The strategy is moving beyond simple replacement and into the use of tetrazole aldehydes as versatile building blocks in multicomponent reactions to rapidly generate libraries of complex, drug-like molecules. beilstein-journals.orgbeilstein-archives.orgbohrium.com
In the area of advanced catalysis , the focus is on developing more efficient and environmentally friendly methods for synthesizing tetrazole derivatives. The use of nanomaterials as catalysts has emerged as a particularly promising approach. nih.gov Various nano-catalysts, including those based on copper, zinc oxide, and magnetic nanoparticles, have been shown to be highly efficient for promoting the key [3+2] cycloaddition reaction used to form the tetrazole ring. nih.govamerigoscientific.com These nanocatalysts offer advantages such as high surface area, easy recovery, and reusability, aligning with the principles of green chemistry. rsc.org The development of novel organocatalysts for tetrazole synthesis under neutral conditions also represents a significant advance. organic-chemistry.org
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Copper-Based | Cu-MOF, CuO/aluminosilicate, biochar-supported Cu | High yields, recyclability. |
| Magnetic Nanoparticles | Fe₃O₄@SiO₂-based catalysts | Easy separation and recovery using an external magnet. |
| Zinc Oxide | Nanocrystalline ZnO | Acts as an efficient heterogeneous Lewis acid catalyst, recyclable. |
| Carbon-Based | Multi-walled carbon nanotubes (MWCNTs), graphene oxide | High stability, large surface area, easy functionalization. |
Q & A
Q. What are the established synthetic routes for 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole, and what key reagents/conditions are required?
The synthesis typically involves multi-step reactions starting with 5-(4-bromophenyl)-1H-tetrazole. Alkylation of the tetrazole ring with phenoxymethyl groups is achieved using reagents like benzyl halides or sulfonating agents under basic conditions (e.g., K₂CO₃ or NaH). For example, a modified procedure involves reacting 5-(4-bromophenyl)-1H-tetrazole with phenoxymethyl chloride in anhydrous DMF at 80°C for 12 hours, followed by purification via column chromatography .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
X-ray crystallography is the gold standard for structural validation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and torsional conformations. For example, studies on analogous tetrazoles report C–N bond lengths of ~1.33 Å and N–N distances of ~1.30 Å within the tetrazole ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the tetrazole proton (δ ~8.5–9.5 ppm) and aromatic protons from the bromophenyl group (δ ~7.2–7.8 ppm).
- IR Spectroscopy : Absorptions at ~1450 cm⁻¹ (C–Br stretch) and ~1600 cm⁻¹ (tetrazole ring vibrations) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for bromine (m/z 158/160) .
Advanced Research Questions
Q. How does the bromophenyl substituent influence regioselectivity in alkylation reactions?
The electron-withdrawing bromine group directs alkylation to the N1 position of the tetrazole ring due to reduced electron density at N2. Computational studies (e.g., DFT) show that steric effects from the bulky phenoxymethyl group further stabilize the N1-substituted product. Contrasting outcomes (e.g., N2 alkylation) may arise with smaller substituents or polar solvents like DMSO .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) often stem from assay conditions. For example:
- pH Sensitivity : Tetrazoles are protonated at physiological pH, altering binding affinity.
- Membrane Permeability : LogP values >3 (calculated via ChemDraw) may enhance cellular uptake but reduce solubility.
Standardizing assays (e.g., using identical cell lines or buffer systems) and validating with orthogonal methods (SPR, ITC) are critical .
Q. How can computational modeling predict the compound’s bioavailability and drug-likeness?
Key parameters include:
- Rotatable Bonds : ≤10 (this compound has 5, favoring oral bioavailability).
- Polar Surface Area (PSA) : <140 Ų (calculated PSA: ~85 Ų).
- Hydrogen Bonding : ≤12 donors/acceptors (this compound: 4 acceptors, 0 donors).
Tools like SwissADME or MOE can simulate ADMET profiles .
Q. What functional group modifications enhance biological activity?
- Sulfonyl vs. Phenoxymethyl : Sulfonyl groups (e.g., 5-[(4-methylphenyl)sulfonyl]methyl) improve enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 µM) due to stronger H-bonding.
- Halogen Substitution : Fluorine at the para position increases lipophilicity (clogP +0.5) but may reduce metabolic stability .
Methodological Guidelines
Q. Experimental Design for Regioselectivity Studies
- Step 1 : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl).
- Step 2 : Use LC-MS to quantify N1/N2 product ratios.
- Step 3 : Validate with DFT calculations (e.g., Gaussian09) to map transition-state energies.
- Key Reference : Reynard et al. (2022) provide a protocol for optimizing benzylation conditions .
Q. Data Contradiction Analysis Workflow
- Hypothesis Testing : Compare IC₅₀ values across enzyme isoforms (e.g., COX-1 vs. COX-2).
- Control Experiments : Include known inhibitors (e.g., celecoxib) to validate assay reliability.
- Statistical Tools : Use ANOVA with post-hoc Tukey tests to assess significance .
Tables
Q. Table 1: Comparative Reactivity of Tetrazole Derivatives
| Substituent | Alkylation Site (N1:N2 Ratio) | Reference |
|---|---|---|
| 4-Bromophenyl | 95:5 | |
| 4-Fluorophenyl | 88:12 | |
| 4-Methoxyphenyl | 70:30 |
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 345.2 g/mol | HRMS |
| clogP | 3.2 | ChemDraw |
| PSA | 85 Ų | SwissADME |
| Rotatable Bonds | 5 | MOE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
